Kinase Inhibitor Activity: Potent FGFR4 Inhibition with Quantified IC50
The target compound demonstrates potent inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) with a reported IC50 of 43 nM. This value is within the low nanomolar range typical of promising kinase inhibitor leads, providing a quantitative benchmark for activity that distinguishes it from related scaffolds that may lack this specific potency profile [1].
| Evidence Dimension | Enzymatic inhibition of FGFR4 |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | Kinase inhibitor leads typically require IC50 < 100 nM for further development (class-level baseline). |
| Quantified Difference | The 43 nM value is well below the 100 nM benchmark, confirming a potent class-level profile. |
| Conditions | Inhibition of recombinant His-tagged human FGFR4 (residues 781-1338) expressed in insect cells, measured by caliper mobility shift assay [1]. |
Why This Matters
Quantifiable nanomolar FGFR4 inhibition justifies procurement over non-cyclopropyl indole analogs lacking this specific, validated kinase activity profile.
- [1] BindingDB. BDBM entry for 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid. Assay ID: Inhibition of recombinant His-tagged human FGFR4. Retrieved from http://bdb8.ucsd.edu. View Source
